molecular formula C22H14F2N2O2 B2528555 (2Z)-2-[(3,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327182-81-9

(2Z)-2-[(3,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2528555
CAS No.: 1327182-81-9
M. Wt: 376.363
InChI Key: QPDRCZRGFBPZAK-ROMGYVFFSA-N
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Description

(2Z)-2-[(3,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure It belongs to the class of chromene derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 3,5-difluoroaniline with 2H-chromene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then treated with phenyl isocyanate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or chromene rings, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2Z)-2-[(3,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it could inhibit the activity of kinases or interact with G-protein coupled receptors, leading to downstream effects on cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(3,5-dichlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
  • (2Z)-2-[(3,5-dimethylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
  • (2Z)-2-[(3,5-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Uniqueness

Compared to its analogs, (2Z)-2-[(3,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide exhibits unique properties due to the presence of fluorine atoms. These atoms can enhance the compound’s metabolic stability, bioavailability, and binding affinity to molecular targets, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

2-(3,5-difluorophenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2N2O2/c23-15-11-16(24)13-18(12-15)26-22-19(10-14-6-4-5-9-20(14)28-22)21(27)25-17-7-2-1-3-8-17/h1-13H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDRCZRGFBPZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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